![molecular formula C13H16ClNO B13642671 1-(5-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine](/img/structure/B13642671.png)
1-(5-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro group and a benzofuran ring in the structure of this compound suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized by the reaction of 5-chlorosalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate.
Introduction of the Amino Group: The resulting benzofuran derivative can then be reacted with a suitable amine, such as 2,2-dimethylpropan-1-amine, under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Substitution: The chloro group in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzofuran ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(5-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the benzofuran ring and the chloro group may allow the compound to interact with enzymes and receptors, leading to various biological effects. detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones: These compounds have similar benzofuran structures but differ in the substituents on the phenyl ring.
1-(5-Chloro-1-benzofuran-2-yl)ethanone: This compound has a similar benzofuran ring but lacks the amino group and the dimethylpropan-1-amine moiety.
Uniqueness
1-(5-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine is unique due to the presence of both the benzofuran ring and the 2,2-dimethylpropan-1-amine moiety. This combination of structural features may contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H16ClNO |
---|---|
Molekulargewicht |
237.72 g/mol |
IUPAC-Name |
1-(5-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H16ClNO/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7,12H,15H2,1-3H3 |
InChI-Schlüssel |
RQCCLBOHJXFUNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.